4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound belonging to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methylsulfanyl and phenoxybutyl groups
Preparation Methods
The synthesis of 4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of methylsulfanyl groups: Methylsulfanyl groups are introduced using methylthiolating agents in the presence of a base.
Attachment of the phenoxybutyl group: The phenoxybutyl group is attached through nucleophilic substitution reactions, often using phenoxybutyl halides as reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxybutyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
4,6-Substituted thieno[3,2-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities but differ in their core structure and substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
633700-93-3 |
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Molecular Formula |
C17H20N4OS2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,6-bis(methylsulfanyl)-1-(4-phenoxybutyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H20N4OS2/c1-23-16-14-12-18-21(15(14)19-17(20-16)24-2)10-6-7-11-22-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
InChI Key |
FEWLYEWAMNABJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2CCCCOC3=CC=CC=C3)SC |
Origin of Product |
United States |
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